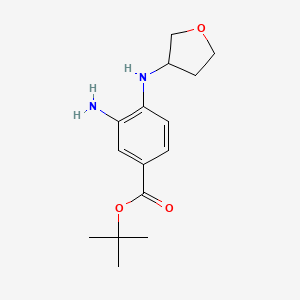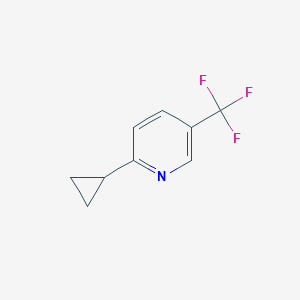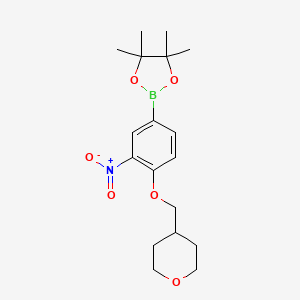
4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane is a complex organic compound with a unique structure that includes a dioxaborolane ring, a nitro group, and a tetrahydro-2H-pyran-4-ylmethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the dioxaborolane ring and the introduction of the nitro and tetrahydro-2H-pyran-4-ylmethoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the compound and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of probes for biological imaging and diagnostics.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane: Similar structure but lacks the tetrahydro-2H-pyran-4-ylmethoxy group.
4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Similar structure but lacks the nitro group.
Uniqueness
4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of both the nitro group and the tetrahydro-2H-pyran-4-ylmethoxy substituent, which can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C18H26BNO6 |
|---|---|
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[3-nitro-4-(oxan-4-ylmethoxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H26BNO6/c1-17(2)18(3,4)26-19(25-17)14-5-6-16(15(11-14)20(21)22)24-12-13-7-9-23-10-8-13/h5-6,11,13H,7-10,12H2,1-4H3 |
InChI-Schlüssel |
MTMDMXDXLLLTAR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CCOCC3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



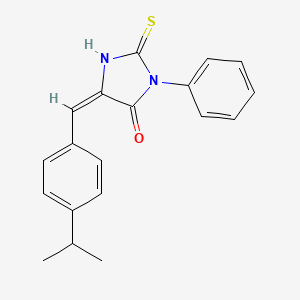
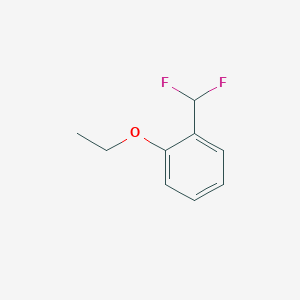
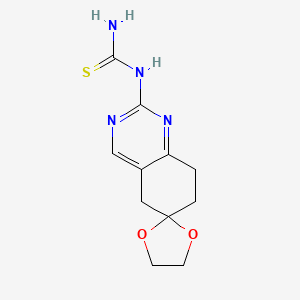
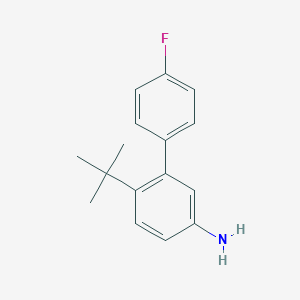
![[2-[[(1R,5R,7E,9E,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13716072.png)
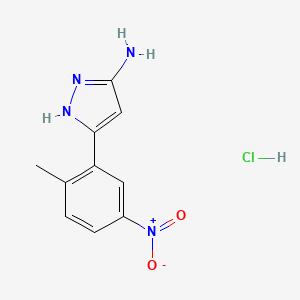
![8-(4-Chlorophenyl)-3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716099.png)
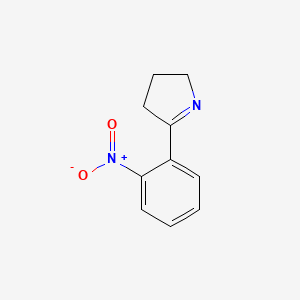
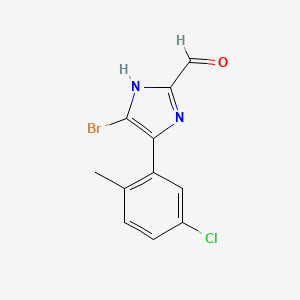
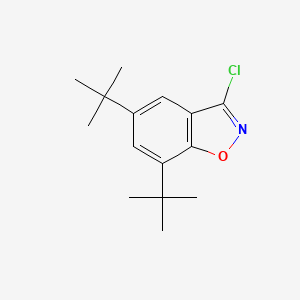
![(3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid](/img/structure/B13716124.png)
